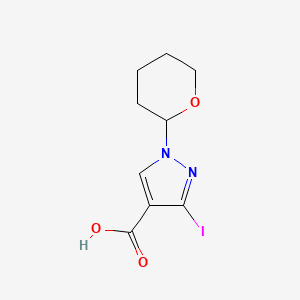
1-Chloro-4-ethynyl-2-methylbenzene
Übersicht
Beschreibung
“1-Chloro-4-ethynyl-2-methylbenzene” is a derivative of benzene, which is an aromatic compound. It has a chlorine atom (Cl), an ethynyl group (C≡CH), and a methyl group (CH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds generally involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H5Cl. It has a molecular weight of 136.578 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can undergo a standard Sonogashira reaction with iodophenyl groups on the film surfaces via the formation of C−C bonds .Wissenschaftliche Forschungsanwendungen
Chemical Thermodynamics : The molar enthalpies of formation of isopropylchlorobenzenes, which are closely related to 1-Chloro-4-ethynyl-2-methylbenzene, have been derived from equilibrium measurements. This research is crucial in understanding the thermodynamic properties of these compounds (Nesterova et al., 1985).
Polymerisation Mechanisms : Research into the polymerisation mechanisms of chloromethyl-4-(n-butylsulfinyl)methylbenzene and its derivatives, which are structurally similar to this compound, provides insights into radical and anionic polymerisation processes (Hontis et al., 1999).
Catalyzed Polymerization : The phase transfer Pd(0) catalyzed polymerization of compounds like 1,4-bis[2-(4',4"-diheptyloxyphenyl)ethynyl]benzene, which is structurally related to this compound, shows the potential of these compounds in forming mesomorphic EDA complexes (Pugh & Percec, 1990).
Chemical Synthesis : The synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from 1-chloro-4-fluoro-2-methylbenzene highlights the chemical versatility and potential pharmaceutical applications of these compounds (Xun & Hu, 2004).
Polymer Chemistry : The use of α,ω-dichloropoly(2-methylpropene) as an inifer, derived from similar chloroalkylbenzenes, explores the role of these compounds in polymer chemistry and their potential in the creation of new polymeric materials (Nuyken et al., 1985).
Electrochemical Studies : Investigations into the electrochemical reduction of methyl triclosan, a compound structurally related to this compound, are crucial for understanding its behavior in different chemical environments (Peverly et al., 2014).
Organometallic Chemistry : The molybdenum-mediated cyclocarbonylation of 1-ethynyl-2-allenylbenzenes, related to this compound, highlights its potential in the synthesis of complex organic structures (Datta & Liu, 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-4-ethynyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYTWLWBBAVIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



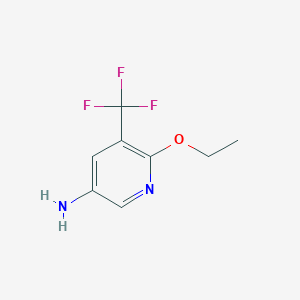
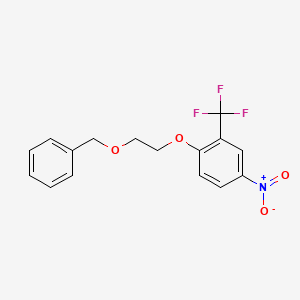
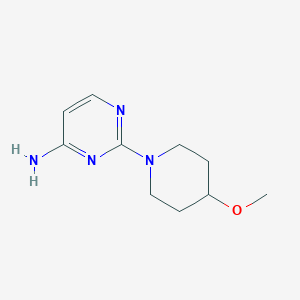
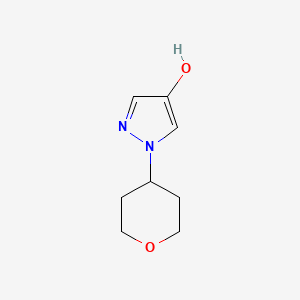


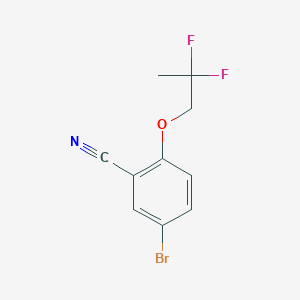
![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)

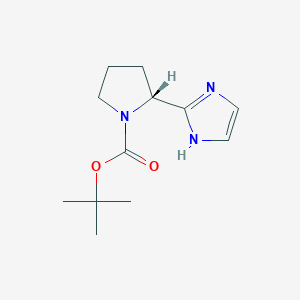
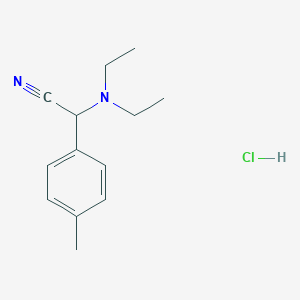
![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)
